molecular formula C11H13NO6S B2865475 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid CAS No. 298207-76-8

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid

Cat. No. B2865475
CAS RN: 298207-76-8
M. Wt: 287.29
InChI Key: GUCRCHWPRACULN-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid” is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine group . The benzo[1,4]dioxine moiety suggests the presence of a benzene ring fused with a 1,4-dioxin ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[1,4]dioxine ring, a sulfonamide group, and a propionic acid group . The exact structure would depend on the positions of these groups on the molecule.


Chemical Reactions Analysis

As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds, such as hydrolysis under acidic or alkaline conditions. The propionic acid moiety could potentially undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a sulfonamide and a carboxylic acid, it is likely to be polar and may have some degree of water solubility .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it exhibits antibacterial activity, it could potentially be developed as an antibiotic .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-7(11(13)14)12-19(15,16)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6-7,12H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCRCHWPRACULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid

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